molecular formula C18H20N4O2 B3049223 9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- CAS No. 19853-95-3

9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-

Cat. No. B3049223
CAS RN: 19853-95-3
M. Wt: 324.4 g/mol
InChI Key: XXOFSLDVRYQVSV-UHFFFAOYSA-N
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Description

“9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-” is a chemical compound with the molecular formula C16H14N2O2 . It is related to the anti-cancer drugs Ametantrone and Mitoxantrone .


Synthesis Analysis

The synthesis of a number of 1,4-bis(amino)anthracene-9,10-diones containing chlorine or sulfur which are related to the anti-cancer drugs Ametantrone and Mitoxantrone are reported . Unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones have also been synthesized as potential antileukemic agents .


Molecular Structure Analysis

The molecular structure of “9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-” include a molecular weight of 266.2946 . More detailed properties are not available in the current data.

Scientific Research Applications

  • Antineoplastic Properties : This compound has been studied for its effectiveness against various types of cancer. For instance, Von Hoff et al. (1980) reported that 1,4-Dihydroxy-5,8-bis[((2-[(2-hydroxyethyl)amino]ethyl)-amino))-9,10-anthracenedione dihydrochloride showed promising results in a Phase I clinical trial, demonstrating efficacy against lung adenocarcinoma (Von Hoff et al., 1980). Murdock et al. (1979) found that some derivatives were effective against leukemias and solid tumors in mice, with maximal activity observed in specific hydrophilic substitutions (Murdock et al., 1979).

  • DNA Interaction and Cytotoxicity : The interaction of anthracenedione derivatives with DNA has been a significant area of study. Roboz et al. (1982) used fluorescence polarization to study the binding of aminoanthraquinone analogs to DNA, noting different degrees of binding affinity, which is crucial for their antineoplastic action (Roboz et al., 1982). Nishio and Uyeki (1983) observed that the presence of hydroxyl groups in the compounds influenced their biological activity and drug uptake into cells, affecting DNA synthesis inhibition (Nishio & Uyeki, 1983).

  • Immunosuppressive Potential : Some studies, like Wang et al. (1987), have explored the immunosuppressive potential of anthraquinone derivatives, indicating possible applications in treating autoimmune diseases and organ transplantation (Wang et al., 1987).

Safety And Hazards

The color additive “9,10-Anthracenedione, 1,4-bis[(2-methylphenyl)amino]-”, which is similar to the compound , may be used as a color additive in contact lenses in amounts not to exceed the minimum reasonably required to accomplish the intended coloring effect . The concern for carcinogenicity is low, based on QSAR metabolism data showing the absence of metabolites associated with carcinogenicity and negative results in in vitro mutagenicity studies .

properties

IUPAC Name

1,4-bis(2-aminoethylamino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c19-7-9-21-13-5-6-14(22-10-8-20)16-15(13)17(23)11-3-1-2-4-12(11)18(16)24/h1-6,21-22H,7-10,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOFSLDVRYQVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173604
Record name BBR 1722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-

CAS RN

19853-95-3
Record name BBR 1722
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019853953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC281246
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BBR 1722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BBR 1722
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8MK3I153T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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